AD 198 Circumvents P-glycoprotein-Mediated Multidrug Resistance with 17-Fold Greater Potency than Doxorubicin in Pgp-Positive Breast Cancer Cells
In a head-to-head comparison of AD 198 and doxorubicin against paired Pgp-negative and Pgp-positive human cancer cell lines, AD 198 and doxorubicin exhibited comparable activity in Pgp-negative MCF-7 and A2780 cells. However, in the Pgp-overexpressing MCF7AD breast cancer line, the AD 198 IC50 was 0.15 µM versus 2.5 µM for doxorubicin — a 16.7-fold potency advantage. In the Pgp-positive A2780 DX5 ovarian carcinoma line, AD 198 achieved an IC50 of 0.07 µM compared to 0.6 µM for doxorubicin, representing an 8.6-fold difference [1]. Flow cytometry confirmed that, unlike doxorubicin, AD 198 is not transported by Pgp and its intracellular pharmacokinetics are unaffected by verapamil [1].
| Evidence Dimension | Cytotoxicity (IC50) in Pgp-positive vs Pgp-negative human cancer cell lines |
|---|---|
| Target Compound Data | MCF7AD (Pgp+): IC50 0.15 µM; A2780 DX5 (Pgp+): IC50 0.07 µM; MCF-7 (Pgp−) and A2780 (Pgp−): comparable to DOX |
| Comparator Or Baseline | Doxorubicin: MCF7AD IC50 2.5 µM; A2780 DX5 IC50 0.6 µM; Pgp-negative lines: comparable to AD 198 |
| Quantified Difference | 16.7-fold lower IC50 in MCF7AD; 8.6-fold lower IC50 in A2780 DX5; fold-difference ~0 in Pgp-negative lines |
| Conditions | 96 h continuous drug exposure in MCF-7, MCF7AD, A2780, and A2780 DX5 human cell lines; MTS/MTT cytotoxicity assay |
Why This Matters
For procurement decisions in oncology research involving MDR models, AD 198 provides activity where doxorubicin fails, enabling Pgp-relevant mechanistic studies that doxorubicin alone cannot support.
- [1] Harstrick A, Kohler S, Hapke G, Seeber S, Rustum YM. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines. Anticancer Drugs. 1995;6(5):00018-013. doi:10.1097/00001813-199510000-00007. PMID: 8845478. View Source
